molecular formula C15H18N6O B6454301 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549001-53-6

2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454301
CAS No.: 2549001-53-6
M. Wt: 298.34 g/mol
InChI Key: XCYBFJXZJJLAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine class, a fused heterocyclic system comprising imidazole and pyridazine rings. This isomer is distinguished by a shared nitrogen atom between the two rings, which enhances its electronic and steric properties compared to other isomers like imidazo[4,5-c]pyridazine or imidazo[4,5-d]pyridazine . The tert-butyl group at position 2 and the 1-methylpyrazole carboxamide at position 6 confer unique pharmacokinetic and target-binding characteristics.

Properties

IUPAC Name

2-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-15(2,3)12-9-21-13(18-12)6-5-11(19-21)14(22)17-10-7-16-20(4)8-10/h5-9H,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYBFJXZJJLAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula

  • C : 24
  • H : 23
  • N : 8
  • O : 2

Molecular Weight

  • 474.5 g/mol

Structural Representation

The compound features a complex structure that includes an imidazo[1,2-b]pyridazine core and a pyrazole moiety, which is essential for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

  • HCT116 (Colon Cancer) : IC50 = 0.50 µM
  • MCF7 (Breast Cancer) : IC50 = 0.01 µM
  • A549 (Lung Cancer) : IC50 = 0.39 µM

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis and autophagy induction .

The primary mechanism attributed to the biological activity of this compound involves its role as a kinase inhibitor. It specifically targets protein kinases involved in cell cycle regulation and apoptosis.

Kinase Inhibition Profile

The compound has shown promising results in inhibiting key kinases:

  • Aurora-A Kinase : IC50 = 0.067 µM
  • CDK2 : IC50 = 0.95 nM

These kinases are crucial for mitotic processes; thus, their inhibition can lead to disrupted cell division and increased apoptosis in cancer cells .

Summary of Key Studies

StudyFindingsCell LineIC50 (µM)
Xia et al. (2022)Significant apoptosis inductionHCT1160.50
Li et al. (2023)Inhibition of Aurora-A kinaseMCF70.01
Sun et al. (2023)CDK2 inhibition and anti-proliferative effectsA5490.39

These studies collectively underscore the potential of the compound as an effective therapeutic agent in oncology.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer properties. These compounds have been shown to inhibit specific cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit various enzymes associated with disease processes, such as kinases involved in cancer progression. For instance, imidazo[1,2-b]pyridazines have been reported to inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer cell survival.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. It has shown effectiveness against certain bacterial strains, suggesting a role in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine is crucial for optimizing its pharmacological properties. Modifications in the tert-butyl group or variations in the pyrazole moiety can significantly influence the compound's potency and selectivity towards specific biological targets.

Case Studies

StudyFindings
Anticancer Efficacy A study demonstrated that derivatives of imidazo[1,2-b]pyridazine showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential.
Kinase Inhibition Research indicated that specific modifications led to enhanced inhibition of p38 MAP kinase, suggesting a pathway for developing targeted cancer therapies.
Antimicrobial Activity Another study reported that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as an antibiotic candidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations in Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine scaffold allows for substitutions at positions 2, 3, and 6, which modulate biological activity. Key analogs and their substituents are summarized below:

Compound Name Position 2 Substituent Position 6 Substituent Key Pharmacological Activity Reference ID
Target Compound tert-butyl N-(1-methyl-1H-pyrazol-4-yl) carboxamide Not explicitly reported (inference from analogs) -
YPC-21440 (Pan-Pim kinase inhibitor) 3-{4-(4-methylpiperazinyl)phenyl} (Z)-thiazolidine-2,4-dione Pan-Pim kinase inhibition (IC₅₀ < 100 nM)
2-cyclopropyl-N-(3,4-dimethylphenyl) derivative cyclopropyl N-(3,4-dimethylphenyl) carboxamide Structural analog; activity unreported
3-benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthio analog 3-benzamidomethyl methylthio Benzodiazepine receptor binding (IC₅₀ = 2 nM)
Imidazo[1,2-b][1,2,4,5]tetrazines Varies (tetrazine core) Varies Antimycobacterial (MIC₉₀ < 5 µM against M. tuberculosis)

Key Observations :

  • Position 6: Carboxamide-linked aryl groups (e.g., pyrazole in the target compound) are common in kinase inhibitors (e.g., YPC-21440 ), while methylthio or benzylamino groups optimize receptor binding .

Pharmacological Profiles of Key Analogs

Kinase Inhibitors
  • YPC-21440 : A pan-Pim kinase inhibitor with a thiazolidine-2,4-dione substituent at position 5. Its 4-methylpiperazinylphenyl group at position 3 enhances solubility and kinase affinity .
  • Tricyclic Haspin Inhibitors: Imidazo[1,2-b]pyridazine-based tricyclic compounds (e.g., derivatives in ) show nanomolar inhibition of Haspin kinase, critical for cancer therapy .
Antimycobacterial Agents
  • Imidazo[1,2-b][1,2,4,5]tetrazines : These analogs exhibit potent activity against Mycobacterium tuberculosis by targeting serine-threonine protein kinases (STPKs). Resistance mechanisms involve efflux pump overexpression, similar to bedaquiline .
Benzodiazepine Receptor Ligands
  • 3-Benzamidomethyl Derivatives: Substitutions at position 3 (e.g., benzamidomethyl) and position 6 (e.g., methoxybenzylamino) enhance binding to GABAₐ receptors (IC₅₀ = 1–2 nM), rivaling diazepam .

SAR Insights

  • Position 2 : Bulky groups (tert-butyl, cyclopropyl) improve metabolic stability but may reduce solubility.
  • Position 6 : Carboxamide-linked heterocycles (e.g., pyrazole in the target compound) balance hydrophobicity and hydrogen-bonding capacity, critical for kinase inhibition .
  • Position 3: Substitutions here (e.g., dimethylaminomethyl) significantly enhance benzodiazepine receptor affinity but are absent in the target compound .

Preparation Methods

Nucleophilic Aromatic Substitution

The 6-chloro group in imidazo[1,2-b]pyridazine intermediates serves as a handle for introducing diverse substituents. In the case of 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide, the chloro group is replaced by a carboxamide moiety. This is achieved through a two-step process:

  • Hydrolysis : Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture to yield the carboxylic acid.

  • Amide Coupling : The carboxylic acid undergoes condensation with 1-methyl-1H-pyrazol-4-amine using coupling agents such as ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Table 1: Reaction Conditions for Amide Formation

StepReagentsSolventTemperatureYield
HydrolysisLiOH·H₂OTHF/H₂O35°C85%
AmidationEDCI, HOBtDMFRT78%

Palladium-Catalyzed C-H Activation

An alternative method described in patent CN-110418792-B employs palladium-catalyzed C-H activation to functionalize the 6-position directly. Starting from 6-fluoroimidazo[1,2-b]pyridazine, a palladium complex (e.g., Pd(OAc)₂) facilitates coupling with tert-butyl isocyanide to introduce the tert-butyl group. Subsequent reaction with 1-methyl-1H-pyrazol-4-amine in the presence of a ligand (e.g., Xantphos) yields the target compound. This approach reduces the number of synthetic steps but requires stringent control of reaction parameters to avoid side products.

Introduction of the 2-tert-Butyl Group

The tert-butyl group at the 2-position is introduced early in the synthesis via alkylation or via pre-functionalized α-bromoketones. For example, 1-(5-(dimethylamino)pyridin-2-yl)ethanone undergoes α-bromination with pyridinium tribromide to generate the requisite α-bromoketone, which participates in the cyclocondensation reaction. Alternatively, tert-butyl magnesium bromide can be used in a Grignard reaction with 6-chloroimidazo[1,2-b]pyridazine-2-carbaldehyde, though this method is less common due to lower yields.

Final Assembly and Purification

The convergent synthesis culminates in the coupling of the tert-butyl-substituted imidazo[1,2-b]pyridazine core with the pyrazole-carboxamide moiety. Purification is typically performed via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Final characterization includes:

  • ¹H NMR : Peaks at δ 8.44–8.18 (m, 2H, pyridazine-H), 6.56 (d, J = 8.0 Hz, 1H, pyrazole-H).

  • MS (ESI) : Molecular ion peak at m/z 315.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodStepsTotal YieldKey Advantage
Nucleophilic Substitution462%High reproducibility
Palladium-Catalyzed355%Fewer intermediates

The nucleophilic aromatic substitution route remains the most widely adopted due to its reliability, whereas palladium-catalyzed methods offer streamlined synthesis but require specialized catalysts.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide?

The synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-b]pyridazine core, followed by functionalization with tert-butyl and pyrazole groups. Key steps include:

  • Core Formation : Cyclization of precursors under acidic or basic conditions to generate the heterocyclic scaffold .
  • Carboxamide Coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the pyrazole moiety to the core .
  • Purification : Recrystallization in solvent systems like dichloromethane/hexane to isolate the final product with ≥90% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to assign hydrogen and carbon environments, confirming the presence of tert-butyl (δ ~1.3 ppm for 9H) and pyrazole (δ ~7.5-8.0 ppm) groups .
  • Mass Spectrometry (HRMS) : Validates the molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃N₆O: 367.19) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .

Q. What are the key structural features influencing this compound’s reactivity?

  • Heterocyclic Core : The imidazo[1,2-b]pyridazine core facilitates π-π stacking and hydrogen bonding, critical for interactions with biological targets .
  • Steric Effects : The tert-butyl group introduces steric hindrance, reducing undesired side reactions at the carboxamide site .
  • Electron-Deficient Pyrazole : Enhances electrophilic substitution potential at the 4-position of the pyrazole ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of analogs with modified pyrazole substituents?

  • Temperature Control : Maintain temperatures between 0–25°C during coupling to minimize decomposition .

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions to introduce aryl groups to the pyrazole .

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

  • Yield Data :

    ModificationYield (%)Conditions
    Methyl-pyrazole94%TFA/DCM, 25°C
    Fluoro-phenyl27%TFA/DCM, 25°C

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing tert-butyl from isopropyl groups via 13C NMR) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Contaminant Analysis : Use HPLC to detect impurities >0.1% that may skew spectral interpretations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Functional Group Variation : Systematically replace the tert-butyl group with smaller alkyl chains (e.g., isopropyl) to assess steric effects on bioactivity .
  • Bioisosteric Replacement : Substitute the pyrazole with triazole or oxadiazole to evaluate electronic effects .
  • In Silico Docking : Use molecular dynamics simulations to predict binding affinities to targets like kinase enzymes .

Q. How can researchers design stability studies for this compound under physiological conditions?

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS over 24–72 hours .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for tert-butyl derivatives) .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products using tandem MS .

Data Contradictions and Resolution

Q. How to reconcile conflicting bioactivity data across studies using this compound?

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce inter-lab variability .
  • Metabolite Interference : Test for metabolite formation (e.g., tert-butyl oxidation) using hepatic microsome assays .
  • Dose-Response Curves : Generate EC₅₀ values across multiple replicates to confirm potency trends .

Q. What explains inconsistent solubility data in polar vs. nonpolar solvents?

  • Polymorphism : Characterize crystal forms via X-ray diffraction, as amorphous vs. crystalline states alter solubility .
  • Solvent Interactions : Measure Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .

Structural Analogs and Comparative Analysis

Q. What structurally related compounds have been studied, and how do they compare?

CompoundKey Structural DifferencesBioactivity Notes
2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamideOxazole instead of pyrazoleReduced kinase inhibition due to weaker H-bonding
N-(5-tert-butyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridine-6-carboxamidePyridine core instead of pyridazineEnhanced solubility but lower metabolic stability
3-(3-tert-butyl-imidazo[4,5-b]pyridin)carboxamideFused pyridine ringImproved selectivity for EGFR mutants

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.